molecular formula C6H6F3IN2 B2508865 1-ethyl-4-iodo-3-(trifluoromethyl)-1H-pyrazole CAS No. 1443279-13-7

1-ethyl-4-iodo-3-(trifluoromethyl)-1H-pyrazole

Cat. No.: B2508865
CAS No.: 1443279-13-7
M. Wt: 290.028
InChI Key: LUSQMWHRWPFCBP-UHFFFAOYSA-N
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Description

1-Ethyl-4-iodo-3-(trifluoromethyl)-1H-pyrazole (CAS 1443279-13-7) is a high-value, iodinated pyrazole derivative specifically designed for advanced synthetic chemistry applications. Its core value lies in its role as a versatile and crucial synthetic intermediate. The iodine atom at the 4-position of the pyrazole ring makes this compound an excellent electrophilic coupling partner for various metal-catalyzed cross-coupling reactions, which are fundamental to modern organic synthesis . This includes highly valuable transformations such as the Suzuki-Miyaura and Sonogashira reactions, enabling researchers to efficiently construct more complex, bi-aryl or alkynyl-substituted pyrazole architectures . The presence of the strong electron-withdrawing trifluoromethyl group at the 3-position significantly influences the electronic properties of the system and is a privileged motif known to enhance the bioavailability, metabolic stability, and binding affinity of molecules in medicinal and agrochemical research . This unique combination of features makes this iodide a powerful building block for the preparation of diverse 3-trifluoromethylated pyrazole libraries . As a reagent, it is strictly intended for research and development purposes in laboratory settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use. The molecular formula is C6H6F3IN2 and it has a molecular weight of 290.02 g/mol .

Properties

IUPAC Name

1-ethyl-4-iodo-3-(trifluoromethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3IN2/c1-2-12-3-4(10)5(11-12)6(7,8)9/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUSQMWHRWPFCBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(F)(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Ethyl-4-iodo-3-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₆F₃IN₂, with a molecular weight of 290.03 g/mol. The compound features a pyrazole ring with an ethyl group at the first position, an iodine atom at the fourth position, and a trifluoromethyl group at the third position. This unique arrangement contributes to its distinct chemical behavior and biological activities.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The iodine atom can participate in halogen bonding, enhancing the compound's binding affinity and selectivity towards specific proteins. The trifluoromethyl group may also influence electronic properties, further modulating interactions with biological pathways.

Anti-inflammatory and Analgesic Effects

Research indicates that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory and analgesic activities. These effects are often mediated through inhibition of cyclooxygenase (COX) enzymes, which play a critical role in inflammatory processes. In studies, compounds similar to this pyrazole have shown comparable efficacy to established anti-inflammatory drugs such as indomethacin .

Antitumor Activity

Several studies have explored the antitumor potential of pyrazole derivatives. For instance, derivatives have been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific interactions of this compound with cancer-related molecular targets warrant further investigation for potential therapeutic applications .

Synthesis and Biological Evaluation

A recent study synthesized several pyrazole derivatives, including this compound, and evaluated their biological activities against various targets. The findings indicated that certain derivatives exhibited potent inhibitory activity against monoamine oxidase (MAO) isoforms and demonstrated significant anti-inflammatory effects in vivo .

Comparative Analysis of Pyrazole Derivatives

The following table summarizes key structural features and biological activities of selected pyrazole derivatives compared to this compound:

Compound NameStructural FeaturesUnique AspectsBiological Activity
This compoundIodine at position 4Enhanced binding affinityAnti-inflammatory, antitumor
1-Ethyl-3-bromo-5-(trifluoromethyl)-1H-pyrazoleBromine instead of iodineDifferent reactivity profileModerate anti-inflammatory
3-Iodo-5-(trifluoromethyl)-1H-pyrazoleIodine at position 3Lacks ethyl substitutionLower antitumor activity
1-Methyl-4-iodo-5-(trifluoromethyl)-1H-pyrazoleMethyl instead of ethylVariation in stericsVariable efficacy

Scientific Research Applications

Antimicrobial Activity

Research indicates that pyrazole derivatives, including 1-ethyl-4-iodo-3-(trifluoromethyl)-1H-pyrazole, exhibit significant antimicrobial properties. For instance, studies have shown that certain substituted pyrazoles demonstrate efficacy against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus . The trifluoromethyl group enhances lipophilicity, which may improve membrane permeability and bioactivity.

Anti-inflammatory Properties

Several derivatives of pyrazole have been synthesized and evaluated for anti-inflammatory activity. For example, compounds similar to this compound have been tested against inflammation models, showing comparable effectiveness to established anti-inflammatory drugs like diclofenac .

Anticancer Potential

The compound has shown promise in anticancer research. For instance, derivatives have been evaluated as inhibitors of the epidermal growth factor receptor tyrosine kinase (EGFR-TK), demonstrating antiproliferative effects on various tumor cell lines . The introduction of the trifluoromethyl group is believed to play a crucial role in modulating biological activity.

Pesticide Development

The structural characteristics of this compound make it a valuable intermediate in the synthesis of novel pesticides. Its derivatives have been reported as effective fungicides and herbicides, targeting specific biochemical pathways in pests . The ability to modify the compound's structure allows for the development of targeted agrochemicals with reduced environmental impact.

Synthetic Routes

The synthesis of this compound can be achieved through various methods, including halogenation reactions and coupling strategies involving trifluoromethylation agents. Recent advancements in synthetic methodologies have improved yields and reduced the formation of byproducts .

Case Studies

A notable case study involves the synthesis of pyrazole derivatives using microwave-assisted techniques, which significantly enhance reaction rates and yields compared to traditional methods . These developments are crucial for scaling up production for commercial applications.

Chemical Reactions Analysis

Cross-Coupling Reactions

The iodine atom at position 4 serves as an excellent site for metal-catalyzed cross-coupling reactions, leveraging its electronegativity and leaving-group capability.

Sonogashira Coupling

  • Reaction : Substitution of the iodine atom with terminal alkynes via Pd/Cu catalysis.

  • Example : Reaction with phenylacetylene forms 4-alkynyl-pyrazole derivatives (e.g., 3-(phenylethynyl)-1H-pyrazole-4-carbaldehyde) .

  • Conditions : Pd(PPh₃)₄, CuI, PPh₃, and triethylamine in THF at 60–80°C.

  • Yield : Moderate to high (60–85%) after deprotection of the N-ethoxyethyl group .

Suzuki-Miyaura Coupling

  • Reaction : Replacement of iodine with aryl/vinyl boronic acids.

  • Applications : Synthesis of biaryl pyrazoles for drug discovery (e.g., anti-inflammatory or anticancer agents).

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) with a base (e.g., Na₂CO₃) in DMF/H₂O.

Stille Coupling

  • Reaction : Substitution with organostannanes to introduce aryl or alkenyl groups.

  • Utility : Used in synthesizing π-conjugated systems for optoelectronic materials.

Nucleophilic Substitution

The electron-withdrawing trifluoromethyl group activates the pyrazole ring for nucleophilic attack at position 4.

  • Aromatic Substitution : Iodine displacement by amines, alkoxides, or thiols under basic conditions.

    • Example : Reaction with morpholine in DMF at 100°C yields 4-morpholino derivatives.

  • Halogen Exchange : Iodine replacement with fluorine using AgF or KF in polar aprotic solvents .

Cyclization and Cycloaddition Reactions

The compound participates in annulation reactions to construct fused heterocycles.

[3+2] Cycloaddition

  • Reaction : With nitrile imines or diazo compounds to form pyrazolo[1,5-a]pyrimidines .

  • Catalyst : AgOTf or Cu(OTf)₂ facilitates regioselective cyclization .

Nazarov Cyclization

  • Process : Acid-mediated cyclization of pyrazole-chalcones to indenyl-pyrazoles .

  • Application : Synthesis of bioactive molecules with anti-cancer properties .

Trifluoromethyl Group Stability

  • The CF₃ group resists hydrolysis and reduction under standard conditions but can undergo radical-mediated defluorination with strong reductants (e.g., SmI₂) .

Key Reaction Data

Reaction TypeReagents/ConditionsProductsYield (%)Reference
Sonogashira CouplingPd(PPh₃)₄, CuI, PPh₃, Et₃N, THF, 80°C4-Alkynyl-pyrazoles60–85
Suzuki CouplingPdCl₂(dppf), Na₂CO₃, DMF/H₂O, 100°C4-Aryl-pyrazoles70–90
Nucleophilic SubstitutionMorpholine, DMF, 100°C

Comparison with Similar Compounds

Substituent Variations at Position 4

Key Comparison: Halogen vs. Non-Halogen Substituents

Compound Position 4 Substituent Reactivity/Applications Reference
1-Ethyl-4-iodo-3-(trifluoromethyl)-1H-pyrazole Iodine (I) High leaving-group ability; suitable for cross-coupling (e.g., Suzuki)
4-Bromo-1,3-diphenyl-5-(trifluoromethyl)-1H-pyrazole Bromine (Br) Moderate leaving-group ability; used in Sonogashira coupling (93% yield)
4-(Chloromethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole Chloromethyl (CH₂Cl) Reactive toward nucleophilic substitution
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide Carbohydrazide (CONHNH₂) Forms hydrazones; potential antimicrobial activity

Analysis:

  • Iodine at position 4 (target compound) offers superior leaving-group ability compared to bromine or chlorine, enabling efficient cross-coupling reactions .
  • Chloromethyl groups (e.g., in ) introduce sites for further functionalization but require harsher conditions for substitution .
  • Non-halogen substituents like carbohydrazide () shift reactivity toward condensation or coordination chemistry .

Substituent Variations at Position 1

Key Comparison: Alkyl vs. Aryl Groups

Compound Position 1 Substituent Impact on Properties Reference
This compound Ethyl (C₂H₅) Moderate steric hindrance; enhances solubility in organic solvents
1-(4-Methoxyphenyl)-3-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole 4-Methoxyphenyl Increased aromaticity; potential anticancer activity
1-[(3-Chloro-4-fluorophenyl)methyl]-3-nitro-1H-pyrazole Benzyl (Ar-CH₂) Enhanced lipophilicity; possible CNS activity

Analysis:

  • Ethyl (target compound) balances steric bulk and solubility, making it versatile for synthetic applications .
  • Aryl groups (e.g., ) improve thermal stability but reduce solubility in polar solvents due to aromatic stacking .
  • Benzyl substituents () increase lipophilicity, which may enhance blood-brain barrier penetration in drug design .

Electronic Effects of Trifluoromethyl (-CF₃) at Position 3

The -CF₃ group is a common electron-withdrawing substituent in pyrazoles. Its presence:

  • Lowers pKa of the pyrazole ring, increasing acidity .
  • Enhances metabolic stability by resisting oxidative degradation .
  • Influences dipole moments , affecting crystal packing (e.g., X-ray data in ) .

Comparison with Other Electron-Withdrawing Groups:

  • Nitro (-NO₂) (): Stronger electron withdrawal than -CF₃; stabilizes negative charges but may reduce synthetic versatility .
  • Carboxylate esters (): Moderate electron withdrawal with hydrolytic sensitivity .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-ethyl-4-iodo-3-(trifluoromethyl)-1H-pyrazole, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves halogenation and alkylation steps. For example, iodination at the 4-position of a pre-functionalized pyrazole core can be achieved using iodine monochloride (ICl) in a polar aprotic solvent like dichloromethane under controlled temperatures (0–5°C) to minimize side reactions . The ethyl and trifluoromethyl groups are introduced via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling), requiring anhydrous conditions and catalysts such as Pd(PPh₃)₄ . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product (≥95% purity).

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : The ethyl group (1-position) appears as a triplet (~1.4 ppm for CH₂CH₃) and quartet (~4.2 ppm for N-CH₂). The trifluoromethyl group (3-position) is identified by a singlet near 120 ppm in ¹³C NMR. Iodo substituents (4-position) cause deshielding in adjacent carbons .
  • Mass Spectrometry (MS) : ESI-MS typically shows [M+H]⁺ peaks at m/z 323.0 (calculated for C₇H₈F₃IN₂). Fragmentation patterns confirm the loss of iodine (Δ m/z 127) .

Q. What are the key challenges in handling and storing this compound due to its physicochemical properties?

  • Answer : The compound is air- and moisture-sensitive owing to the iodo and trifluoromethyl groups. Storage in amber glass under argon at –20°C is recommended to prevent decomposition. Its low solubility in water necessitates use in anhydrous solvents (e.g., DMF, DMSO) for reactions .

Advanced Research Questions

Q. How do electron-withdrawing groups (e.g., trifluoromethyl, iodo) influence the reactivity of the pyrazole core in cross-coupling reactions?

  • Methodological Answer : The trifluoromethyl group increases electrophilicity at the 3-position, facilitating nucleophilic aromatic substitution (SNAr) but complicating metal-catalyzed couplings due to steric hindrance. Iodo groups enable efficient Suzuki-Miyaura couplings with arylboronic acids, but competing side reactions (e.g., dehalogenation) require optimization of ligands (e.g., XPhos) and bases (K₃PO₄) . Kinetic studies show reaction yields drop by ~30% when trifluoromethyl is replaced with methyl, highlighting its electronic impact .

Q. What strategies mitigate competing side reactions during functionalization of the 4-iodo position?

  • Answer :

  • Use of bulky ligands (e.g., SPhos) in palladium-catalyzed couplings reduces β-hydride elimination.
  • Low temperatures (–10°C) and slow addition of coupling partners minimize undesired homocoupling.
  • Computational modeling (DFT) predicts regioselectivity trends, aiding in precursor design .

Q. How can structural analogs of this compound be designed to enhance biological activity, based on SAR studies?

  • Methodological Answer : Structure-activity relationship (SAR) studies on pyrazole derivatives suggest:

  • Trifluoromethyl : Enhances metabolic stability and membrane permeability.
  • Iodo : Increases halogen bonding with target proteins (e.g., kinases).
  • Ethyl group : Balances lipophilicity for CNS penetration.
    Substitution at the 5-position with electron-deficient groups (e.g., nitro) improves IC₅₀ values in enzyme inhibition assays .

Key Research Findings

  • Synthetic Efficiency : Multi-step protocols achieve ~60% overall yield, with iodination as the rate-limiting step .
  • Biological Relevance : Trifluoromethyl groups enhance binding to hydrophobic pockets in enzyme active sites, as shown in crystallographic studies .
  • Stability : Accelerated degradation studies (40°C/75% RH) indicate a shelf life of 12 months under inert storage .

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